molecular formula C9H4ClF3OS B6298704 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one CAS No. 1980043-48-8

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one

Cat. No.: B6298704
CAS No.: 1980043-48-8
M. Wt: 252.64 g/mol
InChI Key: LCGGOJXSQJVEDX-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family. This compound is characterized by the presence of a chlorine atom at the 7th position, a trifluoromethyl group at the 6th position, and a ketone group at the 3rd position of the benzo[b]thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzo[b]thiophenes.

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one depends on its specific application. For instance, in antimicrobial research, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved can vary but often include disruption of cell wall synthesis or inhibition of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is unique due to the presence of both a trifluoromethyl group and a ketone group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-6-(trifluoromethyl)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGGOJXSQJVEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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